

# Seralutinib in Pulmonary Arterial Hypertension: A Comparative Analysis Across Patient Subgroups

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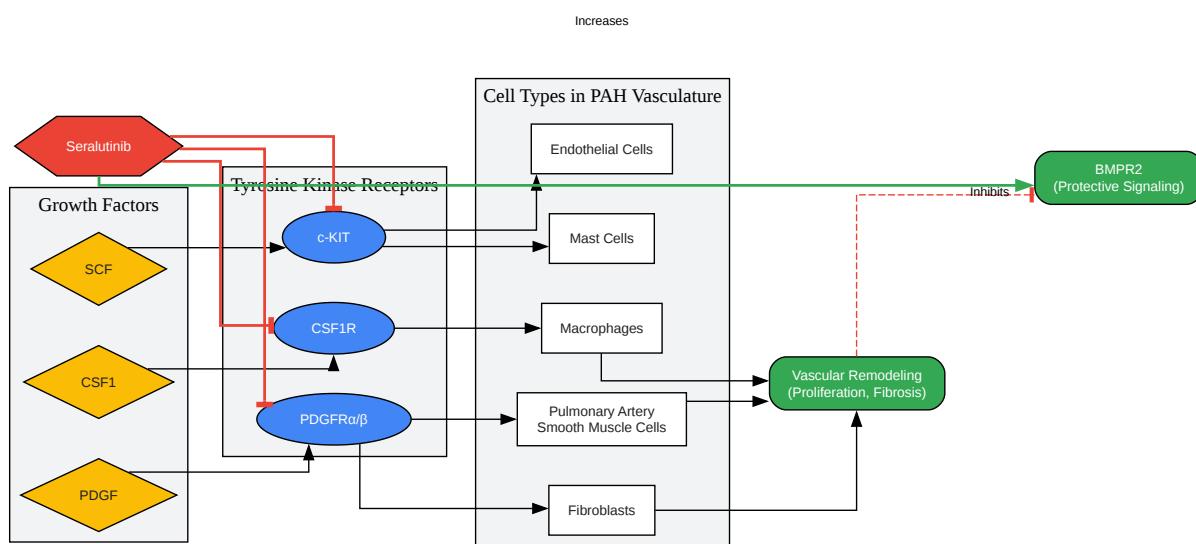
An in-depth guide for researchers and drug development professionals on the efficacy and mechanism of the novel tyrosine kinase inhibitor, **Seralutinib**, in treating Pulmonary Arterial Hypertension (PAH). This report provides a comparative analysis of its effects on various patient populations, supported by data from preclinical and clinical studies, and contrasts its performance with alternative treatments.

**Seralutinib**, an inhaled small molecule kinase inhibitor, is emerging as a promising therapeutic agent for Pulmonary Arterial Hypertension (PAH). Developed by Gossamer Bio, it targets key signaling pathways involved in the pathological vascular remodeling characteristic of PAH. This guide offers a detailed examination of **Seralutinib**'s impact on different patient subgroups, its mechanism of action, and a comparison with other therapeutic options, based on available experimental data.

## Mechanism of Action: Targeting Key Drivers of PAH

**Seralutinib** functions by inhibiting multiple tyrosine kinases, specifically the platelet-derived growth factor receptors alpha and beta (PDGFR $\alpha/\beta$ ), colony-stimulating factor 1 receptor (CSF1R), and c-KIT.<sup>[1][2][3]</sup> These receptors are crucial in the proliferation and remodeling of smooth muscle cells and fibroblasts in the pulmonary arteries, which contribute to increased pulmonary vascular resistance in PAH patients.<sup>[1]</sup> By targeting these pathways, **Seralutinib** aims to reverse the underlying vascular remodeling that drives the progression of the disease.<sup>[1][4]</sup> Preclinical studies have also shown that **Seralutinib** can increase the levels of bone

morphogenetic protein receptor type 2 (BMPR2), a key protein in maintaining vascular health that is often deficient in PAH patients.[3][5]



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Caption: **Seralutinib's mechanism of action in PAH.**

## Clinical Efficacy: The TORREY Phase 2 Study

The TORREY study was a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of inhaled **Seralutinib** in adult patients with PAH.[4][6][7] The study enrolled 86 patients with WHO Functional Class (FC) II or III PAH who were on stable background PAH therapies.[6] The primary endpoint was the change from baseline in pulmonary vascular resistance (PVR) at Week 24.[6]

## Overall Efficacy

The TORREY study met its primary endpoint, demonstrating a statistically significant reduction in PVR for patients treated with **Seralutinib** compared to placebo.[4][6] A mean difference in PVR of -96.1 dynes (p = 0.0310) was observed, which equates to a 14.3% improvement corrected for placebo.[6] While the secondary endpoint of change in six-minute walk distance (6MWD) numerically favored the **Seralutinib** arm with a mean difference of 6.5 meters, it was not statistically significant in the overall population.[6][8]

## Impact on Patient Subgroups

A key finding of the TORREY study was the enhanced effect of **Seralutinib** in patients with more severe disease at baseline.[6][8][9]

Table 1: **Seralutinib** Efficacy in Patient Subgroups (TORREY Study)

Patient Subgroup	Endpoint	Seralutinib vs. Placebo	p-value
WHO Functional Class III	Change in PVR	21% reduction	0.0427[6][8]
Change in 6MWD	37-meter improvement	0.0476[6][8]	
REVEAL 2.0 Risk Score $\geq$ 6	Change in PVR	23% reduction	0.0134[6]
Change in 6MWD	22-meter improvement	0.2482[6]	

These data suggest that patients with more advanced PAH may derive greater benefit from **Seralutinib** treatment. The open-label extension of the TORREY study further supported the long-term safety and efficacy of **Seralutinib**, with continued improvements observed in PVR and 6MWD.[4][10]

## Comparison with Alternative Treatments

**Seralutinib**'s primary comparator in the tyrosine kinase inhibitor class is imatinib. While imatinib has shown efficacy in PAH, its systemic administration is associated with significant side effects that have limited its clinical use.[9] **Seralutinib**'s inhaled delivery is designed to maximize lung concentration and minimize systemic exposure, potentially offering a better safety profile.[1]

Preclinical studies in animal models of PAH have directly compared inhaled **Seralutinib** with orally administered imatinib.

Table 2: Preclinical Comparison of **Seralutinib** and Imatinib in a PAH Rat Model

Parameter	Seralutinib (inhaled)	Imatinib (oral)
Mean Pulmonary Arterial Pressure (mPAP)	37% reduction[11]	27% reduction[11]
Right Ventricle Pressure	45% reduction[11]	28% reduction[11]
NT-proBNP (heart stress biomarker)	55% decrease[11][12][13]	No significant effect[12][13]
Small Pulmonary Artery Muscularization	Significant reduction[11]	Less effect than Seralutinib[12]
Inflammatory Biomarkers (TNF-alpha)	Decreased[11]	No significant change[11]
Anti-inflammatory Biomarkers (IL-10)	Increased[11]	No significant change[11]

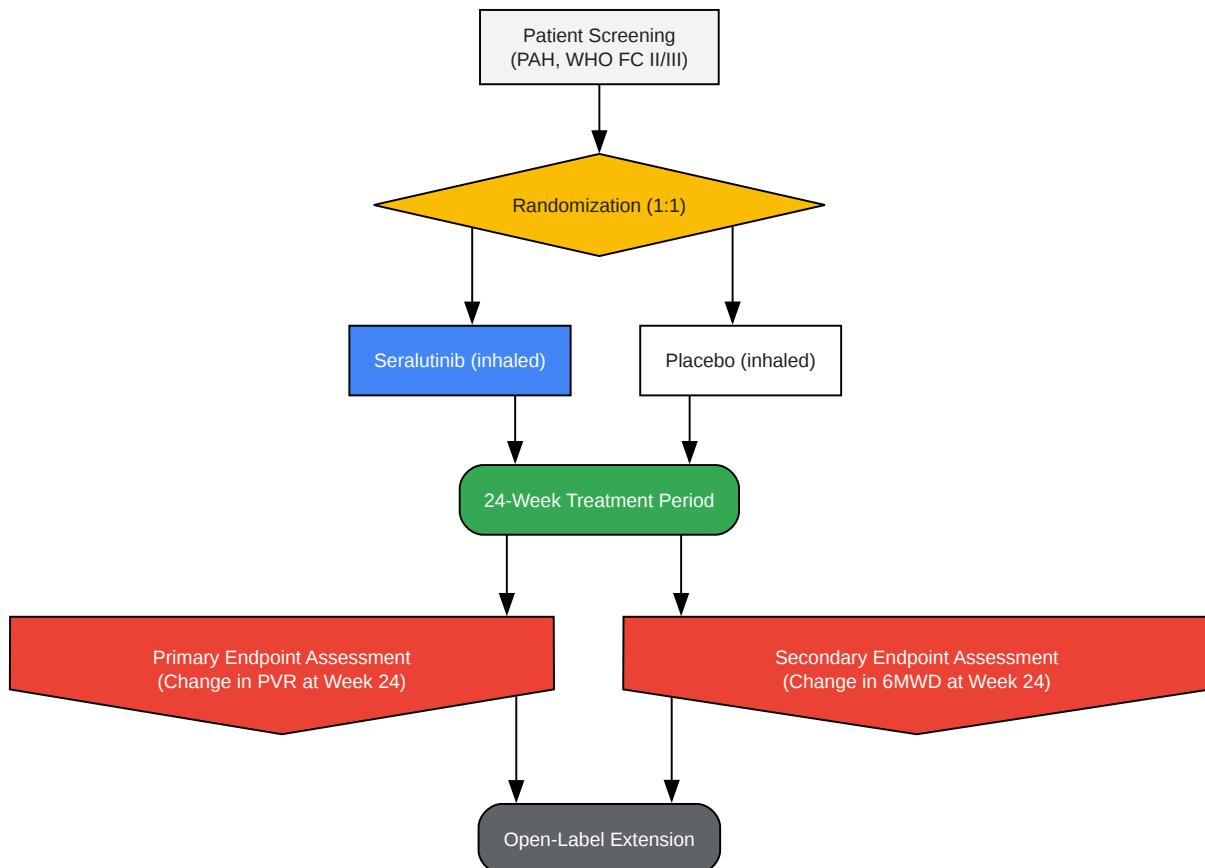
These preclinical findings suggest that inhaled **Seralutinib** may have greater efficacy and a more favorable impact on key biomarkers of PAH compared to systemic imatinib.[3][5][11]

## Experimental Protocols

### TORREY Phase 2 Clinical Trial

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

- Participants: 86 adult patients with a diagnosis of PAH, WHO Functional Class II or III, on stable background PAH therapy.
- Intervention: Inhaled **Seralutinib** or placebo administered for 24 weeks.
- Primary Endpoint: Change from baseline in pulmonary vascular resistance (PVR) at Week 24, as measured by right heart catheterization.
- Secondary Endpoint: Change from baseline in six-minute walk distance (6MWD) at Week 24.
- Subgroup Analyses: Pre-specified analyses of efficacy in subgroups based on baseline WHO Functional Class and REVEAL 2.0 Risk Score.

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Caption: Workflow of the TORREY Phase 2 clinical trial.

## Preclinical Animal Studies

- Animal Models: Two rat models of severe PAH were utilized: SU5416/Hypoxia (SU5416/H) and monocrotaline pneumonectomy (MCTPN).[\[5\]](#)
- Interventions: Inhaled **Seralutinib** was compared to orally administered imatinib and a vehicle control.[\[11\]](#)

- Efficacy Evaluation: Assessments included cardiopulmonary hemodynamic parameters, right ventricle hypertrophy, and small pulmonary artery muscularization.[3][5]
- Biomarker Analysis: N-terminal pro-brain natriuretic peptide (NT-proBNP) and inflammatory cytokines were measured.[3][5]

## Conclusion

**Seralutinib** represents a significant advancement in the development of targeted therapies for Pulmonary Arterial Hypertension. Its novel, inhaled formulation and its mechanism of action, which addresses the underlying vascular remodeling, set it apart from existing treatments. The results of the TORREY Phase 2 study are encouraging, particularly the enhanced efficacy observed in patients with more severe disease. The favorable preclinical comparison with imatinib further underscores its potential. Ongoing and future clinical trials will be crucial in further defining the role of **Seralutinib** in the management of PAH.

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